
1-(pyridin-4-ylmethyl)-1H-pyrrole-2-carboxylic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
C-H Functionalization and Redox-Annulations
Research by Kang et al. (2015) demonstrated the use of cyclic amines, including pyrrolidine derivatives, in redox-annulations with α,β-unsaturated aldehydes and ketones. This process, facilitated by carboxylic acid, allows for the efficient synthesis of ring-fused pyrrolines, which can be further oxidized to pyrroles or reduced to pyrrolidines, showcasing the versatility in synthesizing heterocyclic compounds (Kang et al., 2015).
Metal-Organic Frameworks (MOFs)
Ghosh and Bharadwaj (2005) explored the formation of metal-organic frameworks (MOFs) utilizing pyridine dicarboxylic acid derivatives. These MOFs are characterized by polycatenane-like structures through hydrogen-bonding interactions, demonstrating the potential of such organic acids in constructing complex and functional supramolecular assemblies (Ghosh & Bharadwaj, 2005).
Synthesis of Pyrrolidin-1-Oxyl Derivatives
Hideg and Lex (1984) described a methodology for synthesizing mono- and di-carboxylic acid derivatives of pyrrolidin-1-oxyl rings. This method involves Michael addition followed by ring closure and oxidation, highlighting a route to obtain stable free radical compounds, which are valuable in various chemical studies (Hideg & Lex, 1984).
Acidity and Tautomerism in Heterocycles
Yıldırım, Kandemirli, and Demir (2005) focused on the functionalization reactions of heterocyclic carboxylic acids, including pyrazole derivatives, to study their structural and reactive properties. This research is indicative of the broader implications of heterocyclic carboxylic acids in pharmaceutical chemistry and material science, emphasizing the importance of understanding their reactivity and binding characteristics (Yıldırım, Kandemirli, & Demir, 2005).
Selective Adsorption and Sensing Applications
Chu et al. (2021) synthesized an indium pyridylcarboxylate framework based on a pyridylcarboxylate ligand, showcasing its high selectivity for cationic dyes in aqueous solutions and sensitivity to specific chemicals. This work demonstrates the potential of such compounds in environmental monitoring and purification technologies (Chu et al., 2021).
Eigenschaften
IUPAC Name |
1-(pyridin-4-ylmethyl)pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)10-2-1-7-13(10)8-9-3-5-12-6-4-9/h1-7H,8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVWZQCSHAEPIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C(=O)O)CC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(pyridin-4-ylmethyl)-1H-pyrrole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




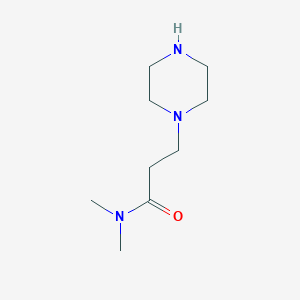
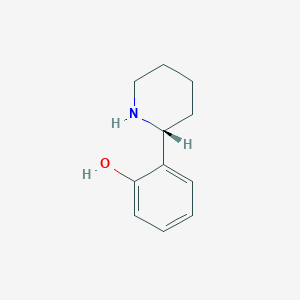
![Racemic-(3S,5S)-Tert-Butyl 3-Hydroxy-1-Oxa-7-Azaspiro[4.4]Nonane-7-Carboxylate](/img/structure/B1518075.png)
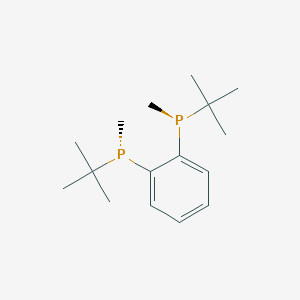
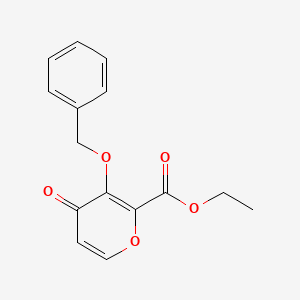

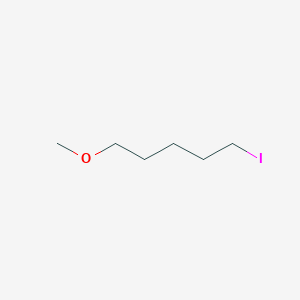
![5,6-Dinitro-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B1518088.png)
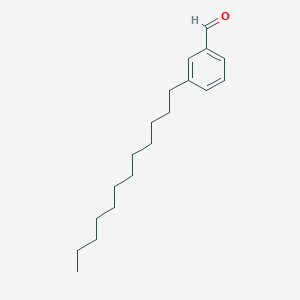
![2-[4-[Bis(4-bromophenyl)amino]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1518107.png)
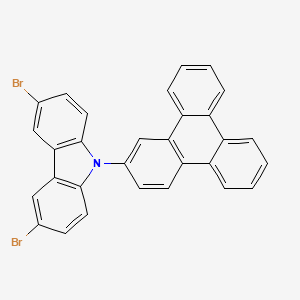
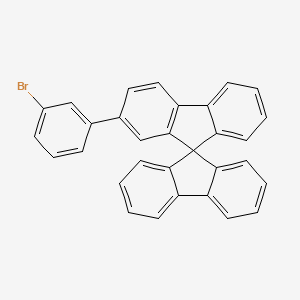
![4-{[(Tert-butoxy)carbonyl]amino}-5-chloro-2-methoxybenzoic acid](/img/structure/B1518121.png)